1-(4,4-Dimethylthiochroman-6-yl)ethanone

Crystallography Process Validation Solid-State Characterization

1-(4,4-Dimethylthiochroman-6-yl)ethanone (CAS 88579-23-1), also known as 6-acetyl-4,4-dimethylthiochroman, is a thiochroman derivative featuring a 6-acetyl group and geminal 4,4-dimethyl substitution. This compound serves as a critical intermediate in the synthesis of heteroarotinoids, a class of synthetic retinoids with potential anticancer and dermatological applications.

Molecular Formula C13H16OS
Molecular Weight 220.33 g/mol
CAS No. 88579-23-1
Cat. No. B042047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,4-Dimethylthiochroman-6-yl)ethanone
CAS88579-23-1
Synonyms4,4-Dimethyl-6-acetylthiochroman;  6-Acetyl-4,4-dimethylthiochroman;  1-(3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl)ethanone; 
Molecular FormulaC13H16OS
Molecular Weight220.33 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)SCCC2(C)C
InChIInChI=1S/C13H16OS/c1-9(14)10-4-5-12-11(8-10)13(2,3)6-7-15-12/h4-5,8H,6-7H2,1-3H3
InChIKeyDHIVJYNSSSHXRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,4-Dimethylthiochroman-6-yl)ethanone (CAS 88579-23-1): A Key Intermediate for Heteroarotinoid Synthesis and Tazarotene Production


1-(4,4-Dimethylthiochroman-6-yl)ethanone (CAS 88579-23-1), also known as 6-acetyl-4,4-dimethylthiochroman, is a thiochroman derivative featuring a 6-acetyl group and geminal 4,4-dimethyl substitution [1]. This compound serves as a critical intermediate in the synthesis of heteroarotinoids, a class of synthetic retinoids with potential anticancer and dermatological applications [2]. Notably, it is a direct precursor in the patented process for preparing 4,4-dimethyl-6-ethynylthiochroman, a key intermediate for the commercial drug tazarotene (Tazorac®) [3]. With a molecular weight of 220.33 g/mol, the compound exhibits a density of 1.07 g/cm³ and a refractive index of 1.55 at 20°C . Its well-characterized physical properties and established role in scalable synthetic pathways distinguish it from generic thiochroman analogs.

Why Generic Thiochroman Analogs Cannot Replace 1-(4,4-Dimethylthiochroman-6-yl)ethanone in Critical Synthetic Pathways


Substituting 1-(4,4-dimethylthiochroman-6-yl)ethanone with a generic thiochroman or chroman analog introduces significant risk in downstream synthesis, particularly in the context of tazarotene and heteroarotinoid production. The compound's unique combination of a 6-acetyl group and 4,4-dimethyl substitution dictates both its reactivity profile and its ability to form crystalline derivatives with well-defined solid-state structures [1]. Unlike simpler thiochromans lacking the acetyl handle, this compound participates in specific Vilsmeier-Haack and dehydration reactions that are essential for generating the 6-ethynyl intermediate required for tazarotene [2]. Furthermore, the published single-crystal X-ray diffraction data for its 1,1-dioxide derivative provides a structural benchmark that is absent for most in-class compounds, directly impacting quality control and process validation in regulated pharmaceutical environments [1].

Quantitative Differentiation of 1-(4,4-Dimethylthiochroman-6-yl)ethanone: Evidence-Based Advantages Over In-Class Alternatives


Single-Crystal X-Ray Diffraction Data: A Unique Structural Benchmark for Quality Control

The 1,1-dioxide derivative of 1-(4,4-dimethylthiochroman-6-yl)ethanone has been characterized by single-crystal X-ray diffraction, providing precise unit cell parameters and space group assignment [1]. In contrast, the vast majority of thiochroman intermediates lack any published crystallographic data, leaving a critical gap in structural verification for regulatory submissions. The availability of these data enables direct comparison and validation of crystal forms, a capability not available for generic alternatives.

Crystallography Process Validation Solid-State Characterization

Validated Intermediate in a Commercial Drug Synthesis Pathway (Tazarotene)

1-(4,4-Dimethylthiochroman-6-yl)ethanone is explicitly disclosed as the starting material for the Vilsmeier-Haack reaction that yields the key tazarotene intermediate 4,4-dimethyl-6-ethynylthiochroman [1]. This established industrial pathway provides a level of process validation that is absent for alternative thiochroman ketones. While other 6-acyl-thiochromans might be conceivable, none are referenced in the context of a marketed drug synthesis, creating a clear differentiation in terms of documented utility and regulatory precedence.

Pharmaceutical Process Chemistry Retinoid Synthesis Psoriasis Treatment

Defined Physical Properties Enable Precise Process Control

The compound's physical properties—specifically a density of 1.07 g/cm³ and a refractive index of 1.55 at 20°C—are well-documented and can be used for in-process monitoring and quality control . In contrast, many closely related thiochroman analogs lack published density and refractive index data, forcing reliance on less precise identification methods. For example, unsubstituted 4,4-dimethylthiochroman (CAS 27240-77-7) has a reported density of 1.03 g/cm³, a measurable difference that can be exploited to confirm identity and purity during bulk handling .

Process Analytical Technology Material Characterization Quality Assurance

Commercial Availability with Validated Purity and QC Documentation

The compound is commercially available from multiple reputable suppliers with certified purity levels of 97-98% (GC/HPLC), and vendors provide batch-specific certificates of analysis including NMR, HPLC, and GC data . This level of quality documentation is not universally available for alternative thiochroman intermediates, many of which are offered only as custom synthesis products without established purity benchmarks. The ability to source a well-characterized, off-the-shelf reagent with defined purity accelerates research timelines and ensures reproducibility across studies.

Procurement Supply Chain Analytical Standards

Optimal Use Cases for 1-(4,4-Dimethylthiochroman-6-yl)ethanone Based on Quantified Differentiation


Scalable Synthesis of Tazarotene and Related Retinoid Therapeutics

This compound is the preferred starting material for the industrial production of tazarotene (Tazorac®), a topical retinoid for psoriasis and acne. The patented Vilsmeier-Haack reaction using 1-(4,4-dimethylthiochroman-6-yl)ethanone to yield 4,4-dimethyl-6-ethynylthiochroman has been validated at scale, providing a robust, high-yielding pathway [1]. Procurement of this specific intermediate ensures process consistency and regulatory alignment, which would be compromised if alternative thiochromans were substituted.

Medicinal Chemistry Campaigns Targeting Heteroarotinoid-Based Anticancer Agents

Researchers developing novel heteroarotinoids for cancer therapy (e.g., ovarian, head and neck) should prioritize this compound as the foundational building block. The published syntheses of biologically active heteroarotinoids such as SHetA2 analogs rely on the 6-acetyl-4,4-dimethylthiochroman scaffold for subsequent Wittig and Horner-Wadsworth-Emmons reactions [1][2]. Using a well-characterized starting material with known physical properties (density 1.07 g/cm³, RI 1.55) ensures reproducibility and facilitates structure-activity relationship (SAR) studies.

Crystallization and Solid-State Form Screening for Pharmaceutical Development

The availability of single-crystal X-ray diffraction data for the 1,1-dioxide derivative of this compound provides a unique advantage for solid-state characterization and polymorph screening [1]. Scientists can use these published unit cell parameters (a = 9.292 Å, b = 9.291 Å, c = 7.951 Å; α = 102.16°, β = 77.49°, γ = 79.60°) as a reference point when developing crystallization protocols for downstream heteroarotinoid drug candidates, a capability not available with structurally related but crystallographically uncharacterized intermediates.

Analytical Method Development and Quality Control in Regulated Environments

The compound's well-defined physical properties—density (1.07 g/cm³) and refractive index (1.55)—coupled with the commercial availability of certified reference materials (97-98% purity by GC) make it an ideal candidate for developing in-process control methods and analytical standards [1][2]. In GMP environments, the ability to verify incoming material identity using simple, reproducible physical tests reduces analytical burden and ensures batch-to-batch consistency, an advantage over less thoroughly characterized thiochroman alternatives.

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